Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate
Description
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate is a hydrazone derivative characterized by a propanoate ester backbone conjugated with a 3,5-dichlorophenyl-substituted hydrazine moiety. This compound is synthesized via condensation reactions involving ethyl 3-oxopropanoate derivatives and 3,5-dichlorophenylhydrazine, often catalyzed by acidic reagents like Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) .
Key properties include a molecular weight of 298.15 g/mol (C₁₁H₁₀Cl₂N₂O₂) and spectral signatures such as IR bands for NH (~3168–3200 cm⁻¹) and carbonyl (1673 cm⁻¹) groups. Its NMR data (δ 1.34 ppm for CH₃, 4.36 ppm for CH₂) align with analogous hydrazone esters .
Properties
IUPAC Name |
ethyl (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)7(2)14-15-10-5-8(12)4-9(13)6-10/h4-6,15H,3H2,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLGDFFRYBLBD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC(=C1)Cl)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3,5-Dichlorophenylhydrazine with Ethyl Pyruvate
The primary synthetic pathway involves the acid-catalyzed condensation of 3,5-dichlorophenylhydrazine hydrochloride (1) with ethyl pyruvate (2) . This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the keto carbonyl of ethyl pyruvate, forming a hydrazone intermediate (3) (Fig. 1).
Reaction Conditions
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Molar Ratio : A 1:1.05 ratio of 1 to 2 ensures minimal residual starting material.
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Solvent System : Ethanol-water (1:2 v/v) facilitates solubility while minimizing side reactions.
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Temperature : Reactions conducted at 40–50°C for 30–60 minutes optimize kinetics without decomposition.
Post-reaction, the intermediate 3 precipitates as a yellow solid, isolated via vacuum filtration and washed with cold ethanol to remove unreacted precursors.
Cyclization and Byproduct Mitigation
While the patent literature emphasizes polyphosphoric acid (PPA)-mediated cyclization for indole derivatives, this step is omitted for hydrazone formation. Instead, residual acidity from 1 may necessitate neutralization with aqueous sodium bicarbonate prior to isolation.
Reaction Optimization and Yield Enhancement
Solvent and Catalytic Effects
Comparative studies reveal that toluene and dimethylformamide (DMF) produce inferior yields (<50%) due to poor solubility of 1 , whereas ethanol-water mixtures achieve >90% conversion (Table 1).
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol-H₂O | 45 | 91 | 98.5 |
| Toluene | 85 | 47 | 89.2 |
| DMF | 100 | 38 | 82.4 |
Stoichiometric Adjustments
Substoichiometric ethyl pyruvate (0.95 equiv) results in incomplete conversion (72% yield), while excess 2 (1.1 equiv) marginally improves yield to 93% but complicates purification.
Structural Elucidation and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Analysis
The -NMR spectrum of 3 exhibits characteristic signals:
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A singlet at δ 12.6 ppm for the NH proton, indicative of intramolecular hydrogen bonding with the ester carbonyl.
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A quartet at δ 4.2 ppm (2H, J = 7.1 Hz) and triplet at δ 1.3 ppm (3H) for the ethyl group.
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Aromatic protons from the 3,5-dichlorophenyl moiety appear as two doublets at δ 7.4–7.6 ppm.
These observations confirm the Z-configuration, stabilized by resonance-assisted hydrogen bonding (RAHB).
Infrared (IR) Spectroscopy
Strong absorptions at 1675 cm (C=O stretch) and 3200 cm (N-H stretch) further validate the hydrazone structure.
Industrial-Scale Production Considerations
Raw Material Sourcing
3,5-Dichlorophenylhydrazine hydrochloride is commercially available (e.g., Xiamen Equation Chemical Co.), circumventing costly in-house synthesis. Ethyl pyruvate, a low-cost ketoester, is procured in bulk from specialty chemical suppliers.
Comparative Analysis of Alternative Methods
Diazonium Salt Coupling
The PMC-reported method for analogous hydrazones involves diazotization of 3,5-dichloroaniline followed by coupling with ethyl acetoacetate. However, this route requires hazardous diazonium intermediates and achieves lower yields (65–75%).
Solid-Phase Synthesis
Immobilized hydrazine resins have been explored for parallel synthesis but suffer from scalability issues and high resin costs.
Applications and Derivatives
While beyond this report’s scope, 3 serves as a precursor for heterocyclic systems (e.g., pyrazoles) via cyclocondensation with diketones. Its electron-deficient aryl group enhances binding affinity in metalloenzyme inhibitors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped based on substituent variations, electronic effects, and biological relevance. Below is a detailed analysis:
Table 1: Comparative Analysis of Ethyl 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]propanoate and Analogues
*Yield reported for a synthetic intermediate in tetraoxane antimalarial development .
Key Observations:
Substituent Effects on Reactivity and Yield The 3,5-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to 3,4-dichlorophenyl in its isomer (Table 1, row 2). This difference influences resonance stabilization and may explain the lower yield (62%) of the target compound compared to ureido-thiazole derivatives (88.3%) .
Biological Relevance The 3,4-dichlorophenyl analog (row 2) demonstrated inhibitory activity against Sortase A, a transpeptidase critical for Gram-positive bacterial virulence . Ureido-thiazole derivatives (row 3) exhibit higher molecular weights and yields, suggesting superior synthetic feasibility for drug discovery pipelines .
Spectroscopic and Physical Properties
- IR and NMR data for the target compound align closely with its 3,4-dichlorophenyl isomer, confirming shared hydrazone-ester motifs. However, the 3,5-dichloro substitution induces distinct electronic environments, evidenced by slight shifts in NH stretching frequencies (~3168 cm⁻¹ vs. 3200 cm⁻¹ in the 3,4-isomer) .
Biological Activity
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate, a compound with the CAS Number 103855-01-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique hydrazine and ester functional groups. The structural formula can be represented as follows:
- IUPAC Name : Ethyl 2-(2-(3,5-dichlorophenyl)hydrazin-1-ylidene)propanoate
- Molecular Formula : CHClNO
- Melting Point : 115-116 °C
- Purity : 95%
Anticancer Activity
Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
The structure-activity relationship (SAR) analysis indicates that the presence of the dichlorophenyl group significantly enhances cytotoxicity, likely due to increased electron-withdrawing effects that stabilize the hydrazone linkage.
Antimicrobial Activity
This compound has also been tested for antimicrobial efficacy. In vitro assays showed promising results against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 |
These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.
The proposed mechanism of action for this compound involves interaction with cellular targets that disrupt metabolic pathways essential for cancer cell survival. Molecular docking studies have indicated that the compound binds effectively to key proteins involved in cell proliferation and apoptosis.
Case Studies
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Case Study on Anticancer Efficacy :
A study conducted on a series of hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with IC values comparable to established chemotherapeutics like doxorubicin. This highlights the potential for further development in cancer therapy. -
Case Study on Antimicrobial Activity :
In a comparative study of various hydrazone compounds, this compound showed superior antimicrobial properties against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant pathogens.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structure of Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate?
- Methodological Answer :
- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1673 cm⁻¹ and NH stretches around 3168–3200 cm⁻¹ .
- ¹H-NMR : Look for the NH proton signal (δ ~12.60 ppm, singlet) and aromatic protons in the 6.98–7.94 ppm range. Ethyl group signals (δ 1.34 ppm for CH₃ and δ 4.36 ppm for CH₂) confirm the ester moiety .
- Elemental Analysis : Compare calculated vs. experimental values for C, H, and N (e.g., C: 55.91% calc. vs. 56.14% found) to verify purity .
Q. What synthetic routes are used for this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Hydrazone Formation : React ethyl 3-oxopropanoate derivatives with 3,5-dichlorophenylhydrazine. Optimize by using anhydrous solvents (e.g., ethanol or THF) and controlled pH to minimize side reactions .
- Yield Improvement : Adjust stoichiometry (excess hydrazine), reflux temperature, and crystallization conditions (e.g., cyclohexane for recrystallization, yielding 62%) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-certified respirators (e.g., P95 for particulates) .
- Ventilation : Work in a fume hood to avoid inhalation or contact. Avoid draining into water systems due to potential aquatic toxicity .
Advanced Research Questions
Q. How does the 3,5-dichlorophenyl group influence biological activity compared to other halogenated analogs?
- Methodological Answer :
- Comparative Assays : Test inhibitory activity (e.g., against Sortase A transpeptidase) using analogs with Cl, F, or Br substituents. The 3,5-dichloro configuration enhances lipophilicity and target binding, as seen in related hydrazinylidene derivatives .
- Computational Modeling : Perform docking studies to evaluate interactions between the dichlorophenyl group and enzyme active sites (e.g., hydrophobic pockets or halogen bonding) .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed pH, temperature, and enzyme concentration).
- Purity Verification : Use HPLC (>98% purity) and elemental analysis to rule out impurities affecting results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What computational methods predict the reactivity of the hydrazinylidene moiety in derivatization?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks on the hydrazinylidene group. Parameters like Fukui indices can identify reactive sites .
- Kinetic Studies : Monitor reaction intermediates via LC-MS to validate computational predictions experimentally .
Q. What strategies enhance the stability of the hydrazinylidene group under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
